PCEEA (hydrochloride)

Beschreibung

General Chemical Classification and Structural Characteristics of Arylcyclohexylamines

Arylcyclohexylamines are a class of chemical compounds defined by a core structure consisting of a cyclohexylamine (B46788) unit with an attached aryl moiety. wikipedia.orgen-academic.com The aryl group is positioned geminally to the amine function. wikipedia.orgpsychonautwiki.org In many instances, the aryl group is a phenyl ring, which may or may not have additional substitutions. wikipedia.orgpsychonautwiki.org The amine is typically a secondary or tertiary amine, with common N-substituents including methylamine, ethylamine, piperidine (B6355638), and pyrrolidine. wikipedia.orgpsychonautwiki.org This structural arrangement is fundamental to the pharmacological activity of the class. tripsitter.com

Historical Context of Academic Research within the Arylcyclohexylamine Class

The history of arylcyclohexylamine research dates back to the early 20th century, with the synthesis of 1-phenylcyclohexan-1-amine (PCA) first reported in 1907. wikipedia.orgwikiwand.comwikipedia.org However, it was the investigation of phencyclidine (PCP) in the 1950s by the pharmaceutical company Parke-Davis that marked a significant intensification of research into this class. wikipedia.orgwikiwand.com PCP was initially developed as an anesthetic agent. en-academic.comtaylorandfrancis.com Subsequent research led to the synthesis of ketamine, another important member of this class. wikipedia.orgwikiwand.com The 1970s saw the emergence of these compounds outside of their intended medical use. wikipedia.orgen-academic.comwikiwand.com Since then, scientific inquiry has expanded to explore the potential of arylcyclohexylamines as stimulants, analgesics, and neuroprotective agents. wikipedia.orgwikipedia.org

Nomenclature and Chemical Identity of PCEEA (hydrochloride)

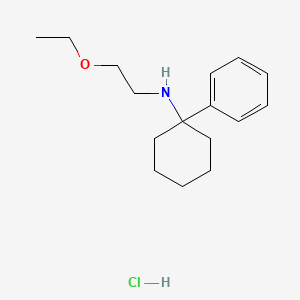

PCEEA (hydrochloride) is a synthetic compound structurally related to eticyclidine, ketamine, and phencyclidine. caymanchem.comtargetmol.cn Its formal chemical name is N-(2-ethoxyethyl)-1-phenylcyclohexanamine, monohydrochloride. caymanchem.com The hydrochloride salt form enhances its stability and solubility. cymitquimica.com

Below is a table detailing the chemical identity of PCEEA (hydrochloride):

| Identifier | Value |

| Formal Name | N-(2-ethoxyethyl)-1-phenylcyclohexanamine, monohydrochloride |

| CAS Number | 1798021-89-2 |

| Molecular Formula | C16H25NO • HCl |

| Formula Weight | 283.8 |

| InChI Key | BIADMZGNFJNLSV-UHFFFAOYSA-N |

Current State of Academic Inquiry Pertaining to PCEEA (hydrochloride)

Academic research on PCEEA (hydrochloride) has primarily focused on its metabolism and detection for forensic and research purposes. caymanchem.com A significant study investigated the metabolism of PCEEA and a related compound, PCMEA, in rat urine using gas chromatography/mass spectrometry (GC/MS) techniques. nih.gov

The research identified several metabolic pathways for PCEEA, including:

N-dealkylation

O-dealkylation

Oxidation of the resulting alcohol to a carboxylic acid

Hydroxylation of the cyclohexyl ring at various positions nih.gov

Furthermore, the study found that aromatic hydroxylation of the O-dealkylated metabolites occurred, sometimes followed by hydroxylation of the cyclohexyl ring. nih.gov The metabolites were found to be partially excreted in conjugated form. nih.gov These findings are crucial for developing analytical methods to detect the intake of PCEEA. nih.gov The pharmacology of PCEEA has yet to be fully elucidated. caymanchem.com

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-(2-ethoxyethyl)-1-phenylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-2-18-14-13-17-16(11-7-4-8-12-16)15-9-5-3-6-10-15;/h3,5-6,9-10,17H,2,4,7-8,11-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIADMZGNFJNLSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC1(CCCCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for Pceea Hydrochloride and Analogues

Synthetic Methodologies for Arylcyclohexylamine Core Structures

The arylcyclohexylamine scaffold is the foundational chemical structure for a class of compounds with diverse pharmacological activities, ranging from dissociative anesthetics to opioid receptor agonists. wikipedia.org The synthesis of this core structure is a key step in accessing PCEEA and its analogues.

Grignard Reagent-Based Approaches in Arylcyclohexylamine Synthesis

A prevalent and historically significant method for constructing the arylcyclohexylamine core involves the use of Grignard reagents. taylorandfrancis.com This approach, often referred to as the Bruylants reaction, typically involves the reaction of an α-aminonitrile with a Grignard reagent, such as phenylmagnesium bromide. taylorandfrancis.comgoogle.com For instance, the synthesis of phencyclidine (PCP), a well-known arylcyclohexylamine, can be achieved by reacting 1-piperidinocyclohexanecarbonitrile (B162700) (PCC) with phenylmagnesium bromide. taylorandfrancis.comdesigner-drug.com This method is versatile and can be adapted to produce a variety of analogues by changing the Grignard reagent or the α-aminonitrile starting material. google.com

The general scheme involves the preparation of the Grignard reagent from a corresponding aryl halide (e.g., bromobenzene) and magnesium metal in an anhydrous solvent like ether or tetrahydrofuran (B95107) (THF). google.comdesigner-drug.com The α-aminonitrile, dissolved in a suitable solvent, is then added to the Grignard solution. designer-drug.com Following the reaction, the resulting complex is typically hydrolyzed, and the desired arylcyclohexylamine is isolated and purified. google.com This method has been a cornerstone in the synthesis of PCP and its derivatives for both legitimate research and clandestine production. designer-drug.com

Alternative Synthetic Routes for Related Chemical Entities

While Grignard-based syntheses are common, alternative routes for producing arylcyclohexylamine structures have been developed. One such method involves a multi-step sequence starting from a cyclohexanone (B45756) derivative. This can include the formation of a benzyl (B1604629) alcohol, followed by dehydration to an arylcyclohexene, epoxidation, and subsequent opening of the epoxide ring with an appropriate amine. google.com

Another approach utilizes a Diels-Alder reaction to construct the cyclohexene (B86901) core. chemrxiv.orgresearchgate.netchemrxiv.orgnih.govacs.org This method offers a pathway to a wide range of substituted arylcyclohexylamines by varying the dienophiles and diene counterparts. chemrxiv.orgresearchgate.netchemrxiv.orgnih.govacs.org For example, a microwave-assisted Diels-Alder reaction between aryl acrylic esters and siloxybutadienes can produce the core structure, which can then be further modified to yield the final amine products. chemrxiv.orgresearchgate.netchemrxiv.orgnih.govacs.org

Furthermore, a modified Geneste route has been described for the preparation of various PCP and PCPy (1-(1-phenylcyclohexyl)pyrrolidine) analogues. researchgate.net This highlights the adaptability of established synthetic strategies to create new derivatives for research purposes.

Specific Synthesis of PCEEA (hydrochloride) and N-Alkyl-Arylcyclohexylamine Analogues

The synthesis of specific N-alkyl-arylcyclohexylamines, including PCEEA, often builds upon the foundational methods for creating the core structure. A study detailing the synthesis of fifteen N-alkyl-arylcyclohexylamines describes routes that are accessible for forensic and research laboratories. ljmu.ac.uknih.govljmu.ac.uk These syntheses often involve the N-alkylation of a primary or secondary amine precursor.

For the preparation of the hydrochloride salt of these compounds, a common procedure involves dissolving the free base in a suitable solvent, such as ethanol, and then bubbling anhydrous hydrochloric gas through the solution or titrating with concentrated HCl. google.comljmu.ac.uk This precipitates the water-soluble hydrochloride salt, which can then be isolated. google.com

Structural Derivatization and Analog Design for Research Purposes

The design and synthesis of arylcyclohexylamine analogues are driven by the need to understand their structure-activity relationships (SAR). nih.gov Modifications to different parts of the molecule can dramatically alter its pharmacological profile. wikipedia.org

Key areas for derivatization include:

The Aryl Group: Substitution on the phenyl ring (e.g., with methoxy (B1213986) or methyl groups) can influence receptor binding affinity and selectivity. researchgate.netresearchgate.net For example, the position of a methoxy group on the phenyl ring can distinguish between isomers with different analytical and pharmacological properties. researchgate.netljmu.ac.uk

The Cyclohexyl Ring: Adding substituents like methyl or hydroxyl groups to the cyclohexyl ring can affect both the potency and efficacy of the compound. nih.gov

The Amine Group: The nature of the substituent on the nitrogen atom is a critical determinant of activity. Replacing the piperidine (B6355638) ring of PCP with pyrrolidine, morpholine, or various N-alkyl groups (e.g., N-methyl, N-ethyl, N-propyl) leads to compounds with varying potencies. ljmu.ac.uknih.gov

These derivatization strategies have led to the synthesis of a wide array of analogues, including those with different N-alkyl chains and substitutions on the aromatic ring, to explore their potential as research chemicals and to aid in their forensic identification. researchgate.netljmu.ac.uknih.gov

Biotechnological Synthesis of PCEEA (hydrochloride) Metabolites

The study of drug metabolism is crucial for understanding the complete pharmacological and toxicological profile of a compound. While chemical synthesis of metabolites can be complex, biotechnological methods offer a valuable alternative. researchgate.net

In vitro Enzyme-Catalyzed Biotransformations (e.g., Human Cytochrome P450 Systems)

Human cytochrome P450 (CYP) enzymes are the primary drivers of oxidative metabolism for a vast number of xenobiotics. researchgate.netacs.orgnih.gov In vitro systems utilizing these enzymes are powerful tools for producing and identifying metabolites. researchgate.net

For PCEEA, studies have shown that it undergoes metabolism through several pathways, including N-dealkylation and O-dealkylation. researchgate.netnih.gov The O-dealkylation of PCEEA leads to the formation of N-(1-phenylcyclohexyl)-2-hydroxyethanamine (PCHEA). researchgate.net

Research has utilized heterologous expression systems, such as fission yeast (Schizosaccharomyces pombe) engineered to express specific human CYP isoenzymes, for the targeted synthesis of metabolites. researchgate.net For example, a culture of S. pombe co-expressing human CYP reductase and CYP2B6 was successfully used to convert PCEEA into its O-dealkylated metabolite, PCHEA. researchgate.net In this biotransformation, approximately 80% of the initial PCEEA was converted, yielding a significant quantity of the metabolite for further study. researchgate.net

Investigations using human liver microsomes (HLM) and cDNA-expressed human CYPs have identified the specific enzymes involved in the metabolism of PCEEA and related compounds. researchgate.net The O-deethylation of PCEEA is catalyzed by several CYP isoforms, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4. researchgate.net

Microbial Biocatalysis Using Recombinant Strains (e.g., Schizosaccharomyces pombe expressing CYP2B6)

The biotechnological synthesis of drug metabolites offers a potent alternative to traditional, and often complex, chemical synthesis routes. researchgate.net Human cytochrome P450 (CYP) enzymes, which are central to drug metabolism, can be heterologously expressed in microbial systems to serve as effective biocatalysts. researchgate.netmdpi.com The fission yeast Schizosaccharomyces pombe has emerged as a particularly suitable model system for the functional expression of human CYPs, facilitating the production of metabolites required for research and toxicological assessment. mdpi.comresearchgate.net

Recombinant strains of S. pombe have been successfully engineered to express a range of human drug-metabolizing enzymes, including various CYP isoforms. windows.netresearchgate.net For these P450 enzymes to be active, they require a redox partner, and thus strains are typically designed to co-express human cytochrome P450 reductase (CPR) alongside the specific CYP of interest. researchgate.net This whole-cell biocatalyst approach has been applied to the targeted synthesis of metabolites for designer drugs, including N-(1-phenylcyclohexyl)-2-ethoxyethanamine (PCEEA).

In a specific application, a strain of S. pombe co-expressing human CYP reductase and the human CYP2B6 isoform (strain CAD65) was utilized for the biotransformation of PCEEA. researchgate.netresearchgate.net The primary metabolic pathway catalyzed by this system is the O-deethylation of PCEEA to yield its corresponding metabolite, N-(1-phenylcyclohexyl)-2-hydroxyethanamine (PCHEA). researchgate.net The process involved fermenting a 1-liter culture of the CAD65 strain for 65 hours after the addition of 250 micromoles of PCEEA hydrochloride. researchgate.netresearchgate.net

While CYP2B6 is a major catalyst for this transformation, broader investigations using human liver microsomes have shown that the O-deethylation of PCEEA is also mediated by other isoforms, namely CYP2C9, CYP2C19, and CYP3A4. researchgate.netresearchgate.net However, based on relative activity factor analysis, CYP2B6 is responsible for the majority of the net clearance (53%). researchgate.net This highlights the prominence of CYP2B6 in PCEEA metabolism.

The versatility and specificity of this biocatalytic system have also been demonstrated with PCEEA analogues. For the related compound N-(1-phenylcyclohexyl)-2-methoxyethanamine (PCMEA), O-demethylation to the same PCHEA metabolite is catalyzed almost exclusively by CYP2B6 and CYP2C19, with CYP2B6 accounting for an estimated 91% of the net clearance. researchgate.net This underscores the utility of employing specific recombinant yeast strains to produce common metabolites from different parent compounds.

The table below summarizes the key findings from the biocatalysis of PCEEA using the recombinant S. pombe system.

Table 1: Microbial Biocatalysis of PCEEA and Analogues

| Substrate | Recombinant Strain/Enzyme System | Metabolic Reaction | Product | Key Research Findings |

|---|---|---|---|---|

| PCEEA (hydrochloride) | Schizosaccharomyces pombe (strain CAD65) co-expressing human CYP2B6 and human CYP reductase | O-deethylation | N-(1-phenylcyclohexyl)-2-hydroxyethanamine (PCHEA) | Fermentation of 250 µmol of PCEEA in a 1L culture for 65h successfully produced the PCHEA metabolite. researchgate.netresearchgate.net |

| PCEEA | Human Liver Microsomes / cDNA-expressed human CYPs | O-deethylation | N-(1-phenylcyclohexyl)-2-hydroxyethanamine (PCHEA) | Catalyzed by CYP2B6, CYP2C9, CYP2C19, and CYP3A4. CYP2B6 accounts for 53% of net clearance. researchgate.netresearchgate.net |

Table 2: Compound Names

| Abbreviation / Name | Full Chemical Name |

|---|---|

| PCEEA (hydrochloride) | N-(1-phenylcyclohexyl)-2-ethoxyethanamine hydrochloride |

| PCHEA | N-(1-phenylcyclohexyl)-2-hydroxyethanamine |

| PCMEA | N-(1-phenylcyclohexyl)-2-methoxyethanamine |

| CYP2B6 | Cytochrome P450 Family 2 Subfamily B Member 6 |

| CYP2C9 | Cytochrome P450 Family 2 Subfamily C Member 9 |

| CYP2C19 | Cytochrome P450 Family 2 Subfamily C Member 19 |

| CYP3A4 | Cytochrome P450 Family 3 Subfamily A Member 4 |

Metabolic Biotransformation Pathways of Pceea Hydrochloride

In vitro Metabolic Profiling and Enzyme Kinetics

The in vitro metabolism of PCEEA has been investigated using subcellular liver fractions, which are rich in drug-metabolizing enzymes. researchgate.netdls.com These systems, such as hepatic microsomes and S9 fractions, provide a controlled environment to study the initial biotransformation steps. researchgate.netfisaonline.de

Pooled human liver microsomes (HLM) are a standard in vitro tool for studying drug metabolism as they contain a rich array of drug-metabolizing enzymes from the endoplasmic reticulum. dls.comresearchgate.net Studies using HLM have shown that PCEEA undergoes significant metabolism. nih.gov The use of pooled microsomes helps to average out the variability in metabolic activity that can exist between individuals. researchgate.net The S9 fraction, which contains both microsomal and cytosolic enzymes, can provide a more comprehensive picture of metabolism, although research on PCEEA has predominantly focused on microsomal pathways. researchgate.net

The cytochrome P450 (CYP) superfamily of enzymes is a major player in Phase I metabolism. longdom.org Specific isoenzymes responsible for the metabolism of PCEEA have been identified through studies with cDNA-expressed human CYP isoenzymes in insect cell microsomes and through inhibition studies in HLM. nih.govacs.org

Chemical inhibition studies in pooled HLM have further clarified the roles of these isoenzymes. For instance, 4-(4-chlorobenzyl)pyridine (B1583355) (CBP), a selective inhibitor of CYP2B6, significantly reduced the formation of the O-deethylated metabolite of PCEEA. nih.gov Conversely, inhibitors for CYP3A4 (ketoconazole) and CYP2C9 (sulfaphenazole) showed no significant inhibitory effect at higher concentrations of PCEEA, suggesting a more prominent role for CYP2B6 under those conditions. nih.govresearchgate.net

Table 1: Contribution of CYP Isoenzymes to PCEEA O-deethylation

| CYP Isoenzyme | Contribution to Net Clearance |

|---|---|

| CYP2B6 | 53% |

| CYP2C9 | 25% |

| CYP3A4 | 18% |

| CYP2C19 | 4% |

Data sourced from studies using the relative activity factor approach. nih.gov

Phase I metabolism of PCEEA involves several key reactions that modify its chemical structure, preparing it for subsequent elimination. longdom.org These reactions primarily include dealkylation and hydroxylation.

N-dealkylation is a common metabolic pathway for compounds containing an ethylamino group. researchgate.netgtfch.org In the case of PCEEA, this process involves the removal of the N-ethyl group. nih.gov Studies on similar phencyclidine derivatives have consistently identified N-dealkylation as a significant metabolic route. acs.orgresearchgate.netresearchgate.net This pathway leads to the formation of N-dealkylated metabolites. researchgate.net

O-dealkylation is a major metabolic pathway for PCEEA, specifically O-deethylation, which results in the formation of an alcohol metabolite. researchgate.netnih.gov This initial O-dealkylation product can then undergo further oxidation to form a corresponding carboxylic acid. researchgate.netnih.gov This two-step process is a common detoxification pathway for many xenobiotics. washington.edu O-dealkylation has been identified as the main metabolic step for PCEEA in in vitro studies. researchgate.net

Hydroxylation, the addition of a hydroxyl group, is another key Phase I reaction observed in the metabolism of PCEEA. nih.gov This can occur at two main sites: the cyclohexyl ring and the aromatic (phenyl) ring. researchgate.netnih.gov Hydroxylation increases the water solubility of the compound, facilitating its excretion. Studies have shown that hydroxylation can occur at various positions on the cyclohexyl ring. nih.gov Furthermore, aromatic hydroxylation of the O-dealkylated metabolites can also take place, sometimes followed by another hydroxylation on the cyclohexyl ring. nih.gov

Table 2: Compound Names Mentioned in this Article

| Abbreviation | Full Compound Name |

|---|---|

| PCEEA | N-ethyl-N-(2-phenoxyethyl)cyclohexanamine |

| HLM | Human Liver Microsomes |

| CYP | Cytochrome P450 |

Identification of Phase II Metabolic Conjugation Products

Phase II metabolism, also known as conjugation, involves the attachment of endogenous molecules to the parent drug or its Phase I metabolites, increasing their water solubility and facilitating their excretion. nih.govreactome.orgnih.govabdn.ac.uk In the case of N-(1-phenylcyclohexyl)-2-ethoxyethanamine (PCEEA), studies have shown that its metabolites are partially excreted in conjugated form. researchgate.netnih.govresearchgate.net

The primary Phase II conjugation reaction identified for arylcyclohexylamines is glucuronidation. ljmu.ac.uknih.gov This process involves the enzyme UDP-glucuronosyltransferase (UGT), which is predominantly located in the endoplasmic reticulum of liver cells. reactome.orgabdn.ac.uk While direct studies detailing the specific conjugated products of PCEEA are limited, research on analogous compounds provides strong evidence for this pathway. For instance, metabolites of the related compound 3-Methoxyphencyclidine (3-MeO-PCP) have been shown to undergo extensive glucuronidation. ljmu.ac.uknih.gov Given the structural similarities and the general finding that PCEEA metabolites are conjugated, it is highly probable that hydroxylated metabolites of PCEEA undergo glucuronidation before excretion. researchgate.netnih.govresearchgate.net

Comparative Metabolic Analysis with Related Arylcyclohexylamine Analogues (e.g., PCMEA)

The metabolic profile of PCEEA has been directly compared to its close structural analogue, N-(1-phenylcyclohexyl)-2-methoxyethanamine (PCMEA). Research has demonstrated that PCEEA and PCMEA undergo transformation into the same metabolites. researchgate.netnih.govresearchgate.net This metabolic convergence means that differentiation between the intake of PCEEA and PCMEA is not possible based on the analysis of their common metabolites in urine. researchgate.netresearchgate.net

The shared metabolic pathways for PCEEA and PCMEA include:

N-dealkylation: Removal of the N-ethyl-2-ethoxy or N-methyl-2-methoxy group.

O-dealkylation: Removal of the ethyl group from PCEEA or the methyl group from PCMEA, a primary metabolic step. researchgate.netresearchgate.net This is followed by the oxidation of the resulting alcohol to a carboxylic acid.

Hydroxylation: Addition of hydroxyl groups to the cyclohexyl ring at various positions.

Aromatic Hydroxylation: Hydroxylation of the phenyl ring, which can occur on the O-dealkylated metabolites. researchgate.netnih.gov

A common metabolite for both PCEEA, PCMEA, and other phencyclidine derivatives is (1-phenylcyclohexyl)amine. researchgate.netacs.org The O-dealkylation of PCEEA is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4. In contrast, the O-demethylation of PCMEA is primarily catalyzed by CYP2B6 and CYP2C19. researchgate.net

In vivo Preclinical Metabolic Fate Studies in Animal Models

Metabolite Identification and Profiling in Rodent Biological Fluids (e.g., Rat Urine)

Studies using Wistar rats have been crucial in elucidating the in vivo metabolic fate of PCEEA. nih.gov Analysis of rat urine using gas chromatography-mass spectrometry (GC/MS) has identified a range of metabolites formed through several key biotransformation pathways. researchgate.netnih.govresearchgate.net

The identified metabolic pathways in rats include N-dealkylation, O-dealkylation (a major pathway), subsequent oxidation of the resulting alcohol to a carboxylic acid, and hydroxylation of the cyclohexyl ring at various positions. researchgate.netresearchgate.net Furthermore, aromatic hydroxylation of the O-dealkylated metabolites, sometimes in combination with cyclohexyl ring hydroxylation, has been observed. researchgate.netnih.gov All identified metabolites were found to be partially excreted as conjugates. researchgate.netnih.govresearchgate.net

The following table summarizes the key metabolites of PCEEA identified in rat urine.

| Metabolite Type | Description | Metabolic Pathway |

| N-dealkylated Metabolite | Removal of the N-ethyl-2-ethoxy group. | N-dealkylation |

| O-deethylated Metabolite | Removal of the ethyl group from the ethoxy side chain. | O-dealkylation |

| Carboxylic Acid Metabolite | Oxidation of the alcohol formed after O-deethylation. | O-dealkylation, Oxidation |

| Hydroxylated Metabolites | Addition of -OH groups to the cyclohexyl ring. | Hydroxylation |

| Aromatic Hydroxylated Metabolites | Addition of -OH groups to the phenyl ring, often on already dealkylated metabolites. | Aromatic Hydroxylation |

| Conjugated Metabolites | Metabolites (likely hydroxylated) conjugated with molecules like glucuronic acid. | Phase II Conjugation |

Investigation of Biotransformation Pathways in Chimeric Mouse Models with Humanized Livers

As of the current literature, no studies have been published that specifically investigate the biotransformation pathways of PCEEA (hydrochloride) in chimeric mouse models with humanized livers.

However, these models, such as the PXB-mouse®, are increasingly recognized as valuable tools for predicting human drug metabolism and overcoming species differences observed in conventional animal models like rats and mice. mdpi.comnih.govnih.gov These mice have their livers substantially repopulated with functional human hepatocytes, allowing for the study of human-specific metabolic pathways in an in vivo setting. mdpi.comnih.govtranscurebioservices.com Studies with other compounds have shown that the metabolic profiles in these chimeric mice closely match human in vivo data, accurately predicting major Phase I and Phase II metabolic reactions, including hydroxylation, dealkylation, and glucuronidation. mdpi.comnih.govphoenixbio.com

Given the known species differences in drug-metabolizing enzymes like cytochrome P450s between rodents and humans, a study utilizing a humanized liver mouse model could provide a more accurate prediction of the metabolic fate of PCEEA in humans. nih.govnih.gov Such an investigation would be particularly valuable for identifying human-specific metabolites and confirming the relevance of the pathways observed in rodent models. mdpi.com

Pharmacological Characterization and Mechanistic Research of Pceea Hydrochloride

Receptor Binding Affinity and Selectivity Profiling

Comprehensive data on the binding affinity and selectivity of PCEEA (hydrochloride) at major neurotransmitter receptor and transporter sites are not available in peer-reviewed literature. The following subsections detail the specific information that remains uncharacterized.

There is no published data detailing the binding affinity (e.g., Kᵢ or IC₅₀ values) of PCEEA at the NMDA receptor. While its structural relationship to known NMDA receptor antagonists like PCP and ketamine suggests it might share this mechanism, direct binding assays have not been reported to confirm this. caymanchem.comresearchgate.net

Specific binding affinities or inhibition constants for PCEEA at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET) have not been documented. Research on related arylcyclohexylamines shows that interactions with these transporters can occur, but the profile for PCEEA remains unknown. ljmu.ac.uk

The affinity of PCEEA for sigma-1 and sigma-2 receptor subtypes has not been determined. Many arylcyclohexylamine compounds exhibit activity at these receptors, which can modulate other neurotransmitter systems, but specific data for PCEEA is absent from current scientific literature. ljmu.ac.uk

There is no available research on the effects of PCEEA on other significant neurotransmitter systems, including nicotinic acetylcholine (B1216132) (nACh), dopamine D2, or μ-opioid receptors.

In vitro Functional Assays for Agonist and Antagonist Activity

No studies have been published that assess the functional activity of PCEEA (hydrochloride) through in vitro assays. Therefore, it is unknown whether the compound acts as an agonist, antagonist, partial agonist, or inverse agonist at any of the aforementioned receptor targets. Such assays are crucial for understanding the biological and physiological effects a compound might produce. nih.gov

In vivo Behavioral Pharmacology in Animal Models (Focus on non-clinical, mechanistic effects)

While one source contains a reference to PCEEA exhibiting "PCP-like activity in animal models," specific, detailed studies on its behavioral pharmacology in animals are not publicly accessible. scribd.com Mechanistic studies that would elucidate the non-clinical effects of PCEEA, such as its impact on locomotion, sensory perception, or cognitive function in animal models, have not been published. nih.govduke.edu

Research has, however, been conducted on the metabolism of PCEEA. Studies in rat urine have identified that the compound is metabolized via N-dealkylation, O-dealkylation, and hydroxylation of the cyclohexyl ring. researchgate.net Further investigation using human liver microsomes determined that the O-deethylation of PCEEA is primarily catalyzed by cytochrome P450 enzymes CYP2B6, CYP2C9, and CYP3A4, with a minor contribution from CYP2C19. nih.gov

Structure-Activity Relationship (SAR) Studies for Pharmacological Profile Elucidation

The primary mechanism of action for many arylcyclohexylamines is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. nih.govwikipedia.org They bind to a site within the receptor's ion channel, often referred to as the "PCP site," thereby blocking the influx of calcium ions. nih.gov The affinity and kinetics of this interaction are highly dependent on the ligand's structure. Therefore, SAR studies in this class often focus on how structural changes affect NMDA receptor binding and function.

Influence of N-Alkyl Substituents on Receptor Interactions

The N-alkyl substituent of arylcyclohexylamines plays a pivotal role in modulating their pharmacological profile. In PCEEA, this substituent is an ethyl group. caymanchem.com Studies on related compounds, such as analogs of phencyclidine (PCP), have demonstrated that the nature of the N-alkyl group can significantly impact receptor interactions.

Generally, the size and nature of the N-alkyl group can influence the potency and efficacy of the compound. For instance, in a series of PCP analogs, compounds with methyl or ethyl groups on the nitrogen atom were found to be active. nih.gov This suggests that smaller alkyl substitutions are well-tolerated for maintaining activity at the target receptor. The activity of PCE (Eticyclidine), the N-ethyl analog of PCP, further supports the favorability of the N-ethyl group for receptor interaction. nih.gov

Systematic modifications of the N-alkyl chain length have revealed a nuanced relationship with receptor affinity. While some level of substitution is often necessary for potent activity, increasing the chain length does not always lead to a linear increase in affinity and can sometimes decrease it. This indicates the presence of a specific spatial constraint within the binding pocket of the receptor that accommodates the N-alkyl group.

The table below presents data on the NMDA receptor binding affinities for a series of arylcyclohexylamines with varying N-alkyl substituents, illustrating the impact of this structural feature.

| Compound | N-Substituent | NMDA Receptor Kᵢ (nM) |

| Phencyclidine (PCP) | Piperidine (B6355638) | 59 |

| Rolicyclidine (PCPy) | Pyrrolidine | - |

| Eticyclidine (PCE) | Ethyl | 61 |

| 3-MeO-PCP | Piperidine | 20 |

| 3-MeO-PCE | Ethyl | 61 |

Data sourced from PsychonautWiki. psychonautwiki.org

As shown in the table, for the 3-methoxy-substituted analogs, the piperidine-containing compound (3-MeO-PCP) displays a higher affinity (lower Kᵢ value) than the N-ethyl analog (3-MeO-PCE). This highlights that the optimal N-substituent for receptor binding can also be influenced by other modifications on the arylcyclohexylamine scaffold.

Impact of Aryl Moiety Modifications on Binding and Activity

The aryl group, which is a phenyl ring in the case of PCEEA, is another critical determinant of pharmacological activity in the arylcyclohexylamine class. Modifications to this ring, such as the addition of substituents or its replacement with other aromatic systems, can profoundly alter a compound's binding affinity and selectivity for various receptors. capes.gov.br

For many arylcyclohexylamines, the aryl ring is essential for their antagonist activity at the NMDA receptor. nih.gov The position and nature of substituents on the phenyl ring can fine-tune this interaction. For example, the introduction of a methoxy (B1213986) (MeO) group at the 3-position of the phenyl ring in PCP and PCE (to yield 3-MeO-PCP and 3-MeO-PCE, respectively) has been shown to result in high-affinity NMDA receptor ligands. psychonautwiki.org In contrast, substitutions at other positions, such as the 2- or 4-position, can lead to different pharmacological profiles. researchgate.net

Replacing the phenyl ring with other aryl systems, such as a thienyl ring, has also been explored in SAR studies. In some instances, this modification has been shown to increase PCP-like activity, indicating that the electronic properties and shape of the aromatic system are crucial for optimal receptor interaction. nih.gov

The following table provides NMDA receptor binding data for arylcyclohexylamines with different aryl modifications.

| Compound | Aryl Moiety | NMDA Receptor Kᵢ (nM) |

| Phencyclidine (PCP) | Phenyl | 59 |

| 3-MeO-PCP | 3-Methoxyphenyl | 20 |

| 4-MeO-PCP | 4-Methoxyphenyl | 404 |

| Ketamine | 2-Chlorophenyl | 659 |

| Methoxetamine (MXE) | 3-Methoxyphenyl | 259 |

Data sourced from PsychonautWiki. psychonautwiki.org

The data clearly demonstrates that a methoxy group at the 3-position of the phenyl ring tends to enhance NMDA receptor affinity compared to an unsubstituted phenyl ring or a methoxy group at the 4-position. The presence of a chlorine atom at the 2-position, as seen in ketamine, results in a lower affinity compared to PCP and its 3-methoxy analog.

Conformational Analysis and Ligand-Receptor Docking Studies

To gain a deeper, three-dimensional understanding of how compounds like PCEEA interact with their receptor targets, researchers employ computational techniques such as conformational analysis and ligand-receptor docking. drugz.frnih.gov Conformational analysis aims to identify the low-energy, stable three-dimensional shapes (conformations) that a molecule like PCEEA can adopt. aps.org This is crucial because the biological activity of a ligand is dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target receptor.

Ligand-receptor docking simulations are then used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.netnih.gov These computational models can help identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For arylcyclohexylamines, docking studies are often performed with models of the NMDA receptor to elucidate the structural basis for their antagonist activity. researchgate.net

These studies have revealed that the three-dimensional structure of arylcyclohexylamines is vital for their affinity for the PCP binding site within the NMDA receptor channel. nih.gov The relative orientation of the aryl and cyclohexyl rings, as well as the position of the N-alkyl group, must fit within the spatial constraints of the binding pocket.

While specific docking studies for PCEEA are not widely published, the principles derived from studies of analogous compounds are applicable. For instance, docking studies with various PCP analogs have helped to explain why certain substitutions enhance binding affinity while others diminish it. nih.gov These computational approaches provide a powerful tool for rationalizing the observed SAR data and for predicting the potential activity of novel analogs. The insights gained from such studies are invaluable for the field of medicinal chemistry and drug design.

Advanced Analytical Methodologies for Pceea Hydrochloride Research

Chromatographic Separation Techniques

Chromatography is essential for isolating PCEEA from complex mixtures, enabling accurate identification and quantification. Different chromatographic methods are employed based on the analyte's properties and the research objectives.

Gas Chromatography (GC) for Volatile and Derivatized Analytes

Gas chromatography (GC) is a powerful tool for analyzing volatile compounds. However, for less volatile substances or those with polar functional groups like PCEEA, a derivatization step is often necessary to improve their chromatographic behavior. semanticscholar.orgsigmaaldrich.com This process modifies the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis. sigmaaldrich.com Techniques such as alkylation, acylation, or silylation are commonly used. semanticscholar.org

In the analysis of PCEEA and related compounds, derivatization is a crucial step. researchgate.netresearchgate.net Microwave-assisted acetylation is one such method that has been successfully used. researchgate.netresearchgate.net This procedure, often following acid hydrolysis and liquid-liquid extraction, allows for the detection of PCEEA and its metabolites in samples like rat urine. researchgate.net The derivatization process can sometimes be performed directly in the GC injection port, a technique known as "online" derivatization. semanticscholar.org However, care must be taken as thermal degradation in the injector can lead to the formation of artifacts, such as the substituted 1-phenylcyclohex-1-ene nucleus when analyzing the hydrochloride salts of similar compounds. researchgate.net

Common Derivatization Techniques in GC:

| Technique | Reagent Example | Target Functional Groups |

|---|---|---|

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Alcohols, phenols, carboxylic acids, amines, amides sigmaaldrich.com |

| Acylation | Acetic Anhydride (B1165640) | Hydroxy and amine groups mdpi.com |

| Alkylation | Diazomethane | Carboxylic acids researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-performance liquid chromatography (HPLC) is a versatile technique used for both the purification and analytical determination of PCEEA. researchgate.netresearchgate.net For purification, semi-preparative HPLC can be employed to isolate specific compounds from a mixture. For instance, a metabolite of PCEEA, N-(1-phenylcyclohexyl)-2-hydroxyethanamine (PCHEA), was isolated from a fermentation culture supernatant using solid-phase extraction followed by semi-preparative HPLC. researchgate.netresearchgate.net The purity of the isolated compound, often as a hydrochloride salt, can then be confirmed by analytical HPLC with UV detection, with purities of 95% being reported. researchgate.netresearchgate.net

For analytical purposes, HPLC methods are developed to be simple, rapid, and specific. nih.gov A typical HPLC system for analyzing hydrochloride salts might use a silica (B1680970) or C8 column with a mobile phase consisting of a mixture of organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govjfda-online.com The addition of modifiers like triethylamine (B128534) and acetic acid to the mobile phase can improve peak shape and resolution. jfda-online.com Detection is commonly achieved using a UV detector at a specific wavelength. nih.govjfda-online.com The method's performance is validated for linearity, precision, accuracy, and robustness to ensure reliable quantification. nih.gov

Example of HPLC Conditions for Analysis:

| Parameter | Condition |

|---|---|

| Column | C8 (2), 150 mm x 4.6 mm, 3 µm particle size nih.gov |

| Mobile Phase | Acetonitrile-25mM phosphate (B84403) buffer (pH 7.0), 50:50 (v/v) nih.gov |

| Flow Rate | 1 mL/min nih.govjfda-online.com |

| Detection | UV at 249 nm nih.gov |

Ultra-Fast Liquid Chromatography (UFLC) Applications

Ultra-fast liquid chromatography (UFLC) is a newer technique that offers significantly faster analysis times compared to conventional HPLC. While specific applications detailing the use of UFLC for PCEEA (hydrochloride) are not extensively documented in the provided context, the technique has been successfully applied to the simultaneous determination of other designated phenethylamine (B48288) drugs. researchgate.net In these applications, UFLC is often coupled with fluorescence detection after a derivatization step to enhance sensitivity. researchgate.net Given its advantages in speed and efficiency, UFLC represents a promising methodology for high-throughput screening of PCEEA and its analogs in various samples. researchgate.net

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of PCEEA and its metabolites. It is almost always coupled with a chromatographic separation technique.

GC-Mass Spectrometry (GC-MS) for Metabolite Structural Elucidation and Detection

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in metabolic studies of PCEEA. researchgate.netcaymanchem.com It is used to identify the structure of metabolites formed in biological systems, such as rat urine. researchgate.netcaymanchem.com Studies have shown that PCEEA undergoes several metabolic transformations, including N-dealkylation, O-dealkylation, and hydroxylation of the cyclohexyl ring. researchgate.net

A typical workflow for GC-MS analysis involves acid hydrolysis to release conjugated metabolites, followed by liquid-liquid extraction and derivatization (e.g., acetylation) to make the analytes suitable for GC. researchgate.net Full-scan GC-MS analysis then allows for the identification of these metabolites. researchgate.net The identity of synthesized standards, such as PCHEA hydrochloride, is also confirmed using GC-MS in conjunction with other spectroscopic methods like NMR. researchgate.netresearchgate.net The use of spectral libraries, such as the Cayman Spectral Library, can further aid in the identification of unknown compounds by matching their mass spectra. caymanchem.comcaymanchem.com

Key Metabolic Pathways of PCEEA identified by GC-MS:

N-dealkylation

O-dealkylation

Oxidation of the resulting alcohol to a carboxylic acid

Hydroxylation of the cyclohexyl ring at various positions

Aromatic hydroxylation

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) and its more powerful variant, tandem mass spectrometry (LC-MS/MS), offer high sensitivity and selectivity for the analysis of PCEEA and related compounds without the need for derivatization. acs.orgscispace.com These methods are particularly useful for analyzing samples from microsomal incubations to study enzyme kinetics and for screening in complex biological matrices. acs.orgscispace.com

In studies investigating the cytochrome P450 (CYP) enzymes involved in PCEEA metabolism, LC-MS was used to analyze incubation samples directly after centrifugation. acs.orgresearchgate.net This direct analysis simplifies the sample preparation process. acs.org An atmospheric pressure chemical ionization (APCI) interface is one of the ionization techniques that has been used. acs.org

LC-MS/MS provides even greater specificity and is the method of choice for quantitative analysis in complex samples like plasma. researchgate.netresearchgate.net By monitoring specific precursor-to-product ion transitions (a technique called multiple reaction monitoring or MRM), LC-MS/MS can achieve very low limits of detection and quantification. researchgate.netsciex.com High-resolution mass spectrometry (HRMS) coupled with LC further enhances selectivity by providing high mass accuracy, which is invaluable for identifying novel psychoactive substances. scispace.com

LC-MS/MS Method Parameters:

| Parameter | Example Condition |

|---|---|

| Ionization Source | Electrospray Ionization (ESI) researchgate.netojp.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) researchgate.netojp.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Linearity Range | 10–1500 ng/mL (for other compounds) researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Screening

High-Resolution Mass Spectrometry (HRMS) is a critical tool in the characterization of compounds like PCEEA (hydrochloride), offering the ability to measure the mass-to-charge ratio (m/z) of ions with exceptional precision. bioanalysis-zone.com This high accuracy allows for the determination of the elemental composition of a molecule, a crucial step in confirming its identity. measurlabs.com

Unlike conventional mass spectrometry which provides nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas, a common challenge in complex sample analysis. bioanalysis-zone.comchromatographyonline.com For instance, HRMS can differentiate between two compounds that both have a nominal mass of 121, such as cysteine and benzamide, by measuring their exact masses to several decimal places. bioanalysis-zone.com This level of precision is indispensable for the unambiguous identification of PCEEA (hydrochloride) and for screening for its presence in complex mixtures, such as biological or environmental samples. thermofisher.com The technique's high selectivity ensures certainty in identifying precursor and fragment ions, which is vital for structural elucidation. chromatographyonline.commdpi.com

Table 1: Key Features of High-Resolution Mass Spectrometry (HRMS)

| Feature | Description | Reference |

| High Accuracy | Measures mass-to-charge (m/z) ratio to several decimal places, enabling the determination of exact molecular masses. | measurlabs.com |

| Elemental Composition | Allows for the direct determination of the elemental formula of an ion from its accurately measured m/z value. | thermofisher.com |

| High Resolution | Ability to separate and resolve two peaks with a very small mass difference, crucial for analyzing complex mixtures. | thermofisher.com |

| Specificity | Distinguishes between isobaric compounds (molecules with the same nominal mass but different elemental compositions). | bioanalysis-zone.comchromatographyonline.com |

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in determining the structural features of molecules. For PCEEA (hydrochloride), a combination of Nuclear Magnetic Resonance (NMR), Ultraviolet (UV), and Infrared (IR) spectroscopy provides a detailed picture of its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. ¹H NMR provides information about the number and types of hydrogen atoms in a molecule, as well as their neighboring environments. ¹³C NMR offers complementary data on the carbon skeleton of the compound. researchgate.netmagritek.com

In the context of hydrochloride salts, ¹³C NMR can be particularly informative. For instance, studies on other hydrochloride compounds have shown that the chemical shifts of carbons adjacent to the protonated nitrogen atom can be indicative of the salt form versus the free base. researchgate.net Two-dimensional NMR experiments, such as COSY and HMBC, can further establish connectivity between atoms within the molecule, leading to an unequivocal assignment of all proton and carbon signals. researchgate.netmagritek.com This detailed structural information is vital for confirming the synthesis of PCEEA (hydrochloride) and for studying its interactions with other molecules. The use of deuterated solvents like DMSO-d₆ or CDCl₃ is standard for sample preparation in NMR analysis. rsc.org

Table 2: Typical NMR Data for Organic Molecules

| Nucleus | Information Provided | Common Solvents | Reference |

| ¹H | Number, type, and connectivity of hydrogen atoms. | DMSO-d₆, CDCl₃, D₂O | rsc.org |

| ¹³C | Information about the carbon framework of the molecule. | DMSO-d₆, CDCl₃, D₂O | researchgate.netrsc.org |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is related to the electronic transitions within the molecule. bioglobax.commt.com The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophores (light-absorbing groups). mt.com

For PCEEA (hydrochloride), the UV spectrum would provide information about any conjugated systems or aromatic rings present in its structure. The analysis is typically performed by dissolving the compound in a suitable solvent, such as water, ethanol, or hexane, that does not absorb in the same region as the analyte. bioglobax.com The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV spectrum that can be used for both qualitative identification and quantitative analysis. researchgate.net Changes in the UV spectrum under different pH conditions can also provide insights into the acidic or basic nature of the compound. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. measurlabs.comlibretexts.org Each type of bond (e.g., C=O, N-H, O-H) absorbs IR radiation at a characteristic frequency, making the IR spectrum a molecular "fingerprint". libretexts.org

The IR spectrum of PCEEA (hydrochloride) would be analyzed to identify its key functional groups. measurlabs.com For example, the presence of a carbonyl group would be indicated by a strong absorption band in the region of 1650-1800 cm⁻¹. The spectrum can also provide evidence of the hydrochloride salt form, as the stretching vibrations of N-H bonds in ammonium (B1175870) salts typically appear in a specific region of the spectrum. researchgate.net Samples for IR analysis can be solids or liquids, and care must be taken to avoid interference from the solvent or moisture. measurlabs.com

Table 3: Common IR Absorption Frequencies for Functional Groups

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Type of Vibration | Reference |

| O-H (Alcohols, Phenols) | 3200-3600 | Stretching | researchgate.net |

| N-H (Amines, Amides) | 3300-3500 | Stretching | libretexts.org |

| C=O (Ketones, Aldehydes, Esters) | 1650-1800 | Stretching | spectroscopyonline.com |

| C-O (Alcohols, Ethers, Esters) | 1050-1300 | Stretching | spectroscopyonline.com |

Sample Preparation Techniques for Research Applications

Effective sample preparation is crucial for obtaining reliable and accurate results from analytical instruments. For the analysis of PCEEA (hydrochloride) in research settings, particularly from complex matrices, appropriate extraction techniques are necessary.

Liquid-Liquid Extraction (LLE) is a fundamental and widely used sample preparation technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.comresearchgate.net This method is effective for isolating analytes from complex matrices, such as biological fluids or reaction mixtures. phenomenex.com

In the context of PCEEA (hydrochloride) research, LLE could be employed to extract the compound from an aqueous sample into an organic solvent. veeprho.com The choice of organic solvent is critical and depends on the polarity of PCEEA. chromatographyonline.com The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase. For an amine hydrochloride like PCEEA, raising the pH would convert it to its free base form, which is typically more soluble in organic solvents, thereby improving extraction efficiency. The process generally involves mixing the sample with the extraction solvent, allowing the layers to separate, and then collecting the organic layer containing the analyte for further analysis. veeprho.com

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely utilized technique for the isolation and concentration of analytes from complex samples, such as urine or plasma, prior to analysis. scispace.com This method offers advantages over traditional liquid-liquid extraction by providing cleaner extracts, reducing solvent consumption, and enabling automation. For PCEEA and related phencyclidine-derived compounds, cation-exchange SPE cartridges are often employed.

In metabolic studies of PCEEA in rat urine, samples have been worked-up using solid-phase extraction with HCX cartridges, which are a type of mixed-mode cation-exchange and reversed-phase sorbent. gtfch.org A similar approach using Varian Bond Elut SCX HF cartridges, a strong cation exchanger, has been documented for the related compound N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA). gtfch.org The general procedure involves passing the pre-treated sample through the cartridge, where PCEEA and its metabolites are retained on the solid phase. After washing to remove interfering substances, the analytes are eluted with a suitable solvent. researchgate.net In one biotransformation study, after incubation of PCEEA with a culture of Schizosaccharomyces pombe expressing human cytochrome P450 enzymes, the resulting product and remaining parent drug were isolated from the supernatant via SPE. researchgate.netresearchgate.net The eluate was then evaporated to dryness before further analysis. researchgate.net

Table 1: Solid Phase Extraction (SPE) Parameters for PCEEA and Related Compounds

| Parameter | Description | Source |

|---|---|---|

| Analyte | PCEEA, PCEPA | gtfch.org |

| Matrix | Rat Urine, Fungal Culture Supernatant | gtfch.orgresearchgate.net |

| SPE Cartridge Type | HCX (Mixed-Mode Cation Exchange), Varian Bond Elut SCX HF (Strong Cation Exchange) | gtfch.org |

| Sample Pre-treatment | Acidification of supernatant to pH 3 with phosphoric acid (for PCEPA). | gtfch.org |

| Post-Elution Step | Eluate evaporated to dryness and reconstituted in HPLC solvent. | gtfch.orgresearchgate.net |

Enzymatic Hydrolysis for Conjugated Metabolites

During metabolism, drugs and their metabolites are often conjugated with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate their excretion from the body. nih.govcdc.gov Studies on PCEEA have shown that its metabolites are partially excreted in conjugated form. researchgate.net To analyze the total concentration of a metabolite (both free and conjugated), a hydrolysis step is necessary to cleave these conjugates.

While acid hydrolysis can be used, enzymatic hydrolysis is often preferred as it employs milder conditions, reducing the risk of analyte degradation. nih.gov For the analysis of PCEEA metabolites in rat urine, enzymatic cleavage of conjugates is a key step in the sample work-up procedure. gtfch.org This typically involves incubating the urine sample with an enzyme preparation, such as β-glucuronidase, often sourced from Helix pomatia. nih.govcdc.gov The effectiveness of the hydrolysis depends on several factors, including the enzyme source and concentration, incubation time, and temperature. nih.govcdc.gov For instance, complete hydrolysis of norbuprenorphine-3-beta-D-glucuronide, a metabolite of another drug, was achieved after 16 hours at 37°C with β-glucuronidase from Helix pomatia or Escherichia coli. nih.gov Optimizing these conditions is crucial for the accurate quantification of total metabolite concentrations in biomonitoring studies. cdc.gov

Table 2: General Parameters for Enzymatic Hydrolysis

| Parameter | Description | Source |

|---|---|---|

| Purpose | Cleavage of conjugated metabolites (e.g., glucuronides) to measure total analyte concentration. | nih.govcdc.gov |

| Relevance to PCEEA | PCEEA metabolites are partially excreted in conjugated form. | researchgate.net |

| Enzyme Example | β-glucuronidase (commonly from Helix pomatia). | nih.govcdc.gov |

| Typical Incubation Conditions | Temperature: 37°C to 60°C; Time: 1 to 16 hours, depending on enzyme and conditions. | nih.gov |

| Outcome | Release of the free metabolite from its conjugate for subsequent extraction and analysis. | nih.gov |

Derivatization Methods for Enhanced Chromatographic Performance (e.g., Acetylation, Trimethylsilylation)

Gas chromatography (GC) requires analytes to be volatile and thermally stable. Many drug metabolites, particularly those containing polar functional groups like hydroxyl (-OH) or amine (-NH), are not suitable for direct GC analysis. Derivatization is a chemical modification process used to convert these polar groups into less polar, more volatile derivatives, thereby improving chromatographic peak shape, resolution, and thermal stability. researchgate.net

For the analysis of PCEEA and its metabolites by GC-MS, derivatization is a critical step. researchgate.net Acetylation and trimethylsilylation are common derivatization techniques that have been applied in this context. gtfch.org In a systematic toxicological analysis procedure for PCEEA in rat urine, microwave-assisted acetylation was employed. researchgate.net This method significantly reduces reaction times from hours to minutes compared to conventional heating. researchgate.net The acetylation was performed using a mixture of acetic anhydride and pyridine. researchgate.net For broader metabolism studies, trifluoroacetylation using MBTFA (N-methyl-bis(trifluoroacetamide)) has also been utilized. researchgate.net

Table 3: Derivatization Methods for PCEEA Analysis

| Method | Reagent(s) | Conditions | Purpose | Source |

|---|---|---|---|---|

| Acetylation | Acetic anhydride / Pyridine (3:2, v/v) | Microwave-assisted (e.g., 5 min at ~440 W). | Used in systematic toxicological analysis for GC-MS. | researchgate.net |

| Trifluoroacetylation | MBTFA (N-methyl-bis(trifluoroacetamide)) | Microwave-assisted (e.g., 5 min at ~440 W). | Used in metabolism studies for GC-MS. | researchgate.net |

| Trimethylsilylation | Not specified for PCEEA, but a common alternative. | Typically involves heating with a silylating agent (e.g., BSTFA, MSTFA). | General method to increase volatility for GC analysis. | gtfch.orgresearchgate.net |

Emerging Research Avenues and Future Directions for Pceea Hydrochloride Studies

Computational Chemistry and Molecular Modeling

Computational methods offer a powerful, resource-efficient starting point for predicting the biological activity of novel compounds like PCEEA. By leveraging in silico techniques, researchers can generate hypotheses about its molecular interactions and guide further empirical studies.

The primary molecular target for many arylcyclohexylamines is the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor critical for synaptic plasticity, learning, and memory. wikipedia.orgmdpi.com Over-activation of this receptor can lead to excitotoxicity, a process implicated in various neurological disorders. wikipedia.orgnih.gov Arylcyclohexylamines typically act as non-competitive antagonists, binding to a site within the receptor's ion channel, often referred to as the PCP-binding site. mdpi.comnih.gov

Future studies on PCEEA should employ molecular docking and molecular dynamics (MD) simulations to predict its binding affinity and mode of interaction with the NMDA receptor. bohrium.comjhas-bwu.com These computational techniques can model the dynamic process of PCEEA entering the ion channel and interacting with key amino acid residues. For instance, studies on ketamine have identified critical residues that contribute to its binding energy within the NMDA receptor's transmembrane domain. mdpi.com Similar computational analyses of PCEEA would provide valuable insights into its potential potency and mechanism of action. By comparing the predicted binding of PCEEA with that of well-characterized arylcyclohexylamines like PCP and ketamine, researchers can hypothesize about its potential dissociative and anesthetic effects. bohrium.comgrantome.com

Table 1: Key Amino Acid Residues in NMDA Receptor Subunits for Arylcyclohexylamine Binding

| Receptor Subunit | Key Residues for Ligand Interaction | Computational Method | Reference Compound(s) |

|---|---|---|---|

| GluN1 | Asn160, Tyr157 | Molecular Dynamics | S-ketamine |

| GluN2A | Phe88, Leu92, Trp93 | Molecular Dynamics | S-ketamine |

| GluN2B | Leu124, Met63, Asn45, Val103, Val42 | Molecular Dynamics | Ro 25-6981 |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comtandfonline.com For arylcyclohexylamines, QSAR studies can help identify the structural features that are critical for their interaction with the NMDA receptor and other potential targets. tandfonline.comresearchgate.net

A future research direction for PCEEA would involve synthesizing a series of its analogs with systematic modifications to the phenyl ring, the cyclohexyl ring, and the N-(2-ethoxyethyl) substituent. The biological activity of these analogs would then be determined experimentally, and this data would be used to build a QSAR model. tandfonline.comresearchgate.net This model could then be used to predict the activity of new, unsynthesized PCEEA derivatives, thereby guiding the design of novel molecular probes with high affinity and selectivity. jmaterenvironsci.com Such probes would be invaluable for studying the distribution and function of its target receptors. The development of a robust QSAR model would accelerate the discovery of compounds with tailored pharmacological profiles. nih.gov

Comprehensive Elucidation of Polypharmacological Profiles of Arylcyclohexylamines

Arylcyclohexylamines are known to interact with multiple targets beyond the NMDA receptor, contributing to their complex pharmacological effects. wikipedia.org This polypharmacology includes interactions with dopamine (B1211576) reuptake transporters, and sigma (σ), and µ-opioid receptors. wikipedia.org The specific profile of off-target activities can vary significantly between different arylcyclohexylamine derivatives, leading to a wide range of effects from stimulant to analgesic properties. wikipedia.org

A crucial avenue of future research will be to determine the comprehensive receptor binding profile of PCEEA. This can be achieved through systematic screening against a broad panel of receptors and transporters. Understanding the polypharmacological profile of PCEEA is essential for a complete picture of its potential psychoactive effects and neurotoxicity. For example, some of the hallucinogenic and psychotomimetic effects of arylcyclohexylamines may be attributed to their action on dopamine D2 and σ receptors. wikipedia.org Identifying the full spectrum of molecular targets for PCEEA will provide a more nuanced understanding of its mechanism of action beyond simple NMDA receptor antagonism. bluelight.orgnih.gov

Table 2: Potential Off-Target Receptors for Arylcyclohexylamines

| Receptor/Transporter | Potential Pharmacological Effect | Reference Compound(s) |

|---|---|---|

| Dopamine Transporter (DAT) | Stimulant, euphoriant, psychosis | Phencyclidine (PCP) |

| µ-Opioid Receptor | Analgesic, euphoriant | Arylcyclohexylamine derivatives |

| Sigma (σ) Receptor | Hallucinogenic, psychotomimetic | Arylcyclohexylamine derivatives |

| Dopamine D2 Receptor | Hallucinogenic, psychotomimetic | Arylcyclohexylamine derivatives |

| Nicotinic Acetylcholine (B1216132) (nACh) Receptor | Antagonistic actions | Arylcyclohexylamine derivatives |

Development of Validated in vitro and in vivo Preclinical Models for Mechanistic Studies

To move beyond computational predictions, it is imperative to develop and utilize validated preclinical models to study the mechanistic actions of PCEEA. rjraap.com These models are essential for confirming its effects on cellular function and behavior.

In vitro models, such as primary neuronal cultures or cell lines expressing specific NMDA receptor subunits, can be used to investigate the effects of PCEEA on receptor function in a controlled environment. nih.gov Electrophysiological techniques, like patch-clamp recording, can directly measure the inhibitory effect of PCEEA on NMDA receptor-mediated currents. Calcium imaging studies can also be employed to assess the impact of PCEEA on intracellular calcium dynamics following receptor activation.

In vivo models in rodents are necessary to understand the behavioral effects of PCEEA. Pharmacological models using NMDA receptor antagonists like PCP, ketamine, and MK-801 are widely used to induce behaviors in animals that are relevant to human psychosis and cognitive deficits. mdpi.com Future studies should characterize the behavioral phenotype induced by PCEEA in animals, including assessments of locomotor activity, sensorimotor gating, and cognitive function. These preclinical models will be fundamental in bridging the gap between molecular interactions and their physiological and behavioral consequences. mdpi.com

Design and Synthesis of Chemically Tagged Probes for Receptor Localization and Functional Studies

To visualize the distribution of PCEEA's binding sites in the brain and to study receptor trafficking, the development of chemically tagged probes is a critical research direction. These probes are derivatives of PCEEA that are chemically modified to incorporate a reporter molecule, such as a fluorophore or a radiolabel, without significantly compromising their binding affinity for the target receptor.

Fluorescently tagged PCEEA analogs could be used in techniques like confocal microscopy to visualize the localization of their binding sites on the cell surface of neurons. nih.govscispace.comnih.gov Furthermore, two-photon microscopy could be employed for imaging in living cells and even in brain tissue slices. acs.orgnih.govacs.org Radiolabeled versions of PCEEA could be developed for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging in living animals, providing a non-invasive method to study the distribution and density of its target receptors in the brain. The synthesis of such probes would be a significant step forward in understanding the neurobiological impact of PCEEA. nih.gov

Environmental Fate and Degradation Studies of Related Chemical Structures

The increasing use of psychoactive substances raises concerns about their potential environmental impact. ucsb.edugatewayfoundation.org These compounds and their metabolites can enter aquatic ecosystems through wastewater and may affect non-target organisms. rsc.orgnih.gov Therefore, it is important to investigate the environmental fate and degradation of PCEEA.

Future research should focus on the biodegradability of PCEEA and structurally related arylcyclohexylamines. Studies on the degradation of cyclohexylamine (B46788) by bacteria have shown that microorganisms can break down this chemical structure. nih.gov Investigations into the photodegradation of PCEEA in aquatic environments are also warranted, as sunlight can be a significant factor in the transformation of chemical contaminants. rsc.orgnih.gov Understanding the persistence and potential for bioaccumulation of PCEEA in the environment is crucial for assessing its ecological risk. nih.gov

Aerobic and Anaerobic Degradation in Soil and Aquatic Systems

There is no available scientific literature or research data on the aerobic or anaerobic degradation of PCEEA (hydrochloride) in soil or aquatic environments. Studies investigating the biotransformation of this compound by microbial communities under either oxygen-rich (aerobic) or oxygen-deficient (anaerobic) conditions have not been published. Consequently, the degradation pathways, breakdown products, and the rate of degradation of PCEEA (hydrochloride) in these environmental compartments remain unknown. Research in this area is crucial to understanding its persistence and potential for long-term environmental impact.

Aerobic and Anaerobic Degradation Data for PCEEA (hydrochloride)

| Parameter | Aerobic Conditions | Anaerobic Conditions |

|---|---|---|

| Degradation Rate in Soil | Data not available | Data not available |

| Degradation Rate in Aquatic Systems | Data not available | Data not available |

| Identified Metabolites | Data not available | Data not available |

| Half-life in Soil | Data not available | Data not available |

| Half-life in Water | Data not available | Data not available |

Phototransformation Pathways in Environmental Media

No research has been published on the phototransformation of PCEEA (hydrochloride). The potential for this compound to be broken down by sunlight in the atmosphere, water, or on soil surfaces has not been investigated. Therefore, its photolytic stability, the quantum yield of its degradation, and the identity of any resulting photoproducts are currently unknown. Understanding these pathways is essential for a complete environmental risk assessment.

Phototransformation Data for PCEEA (hydrochloride)

| Parameter | Value |

|---|---|

| Photodegradation Rate Constant | Data not available |

| Quantum Yield | Data not available |

| Primary Phototransformation Products | Data not available |

| Environmental Half-life (Sunlight) | Data not available |

Adsorption, Desorption, and Mobility in Environmental Compartments

There is a lack of scientific data concerning the adsorption, desorption, and mobility of PCEEA (hydrochloride) in different environmental compartments. The tendency of this compound to bind to soil and sediment particles (adsorption) or to be released from them (desorption) has not been studied. Key parameters used to predict the movement of chemicals in the environment, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), have not been determined for PCEEA (hydrochloride). As a result, its potential to leach through the soil profile and contaminate groundwater is unknown.

Environmental Mobility Data for PCEEA (hydrochloride)

| Parameter | Value |

|---|---|

| Soil Adsorption Coefficient (Kd) | Data not available |

| Organic Carbon-Water Partitioning Coefficient (Koc) | Data not available |

| Mobility Classification | Data not available |

Q & A

Q. Validation Protocol :

- Controlled Experiments : Use gas chromatography-mass spectrometry (GC-MS) to measure isoprene fluxes in chamber studies under manipulated light/temperature regimes .

- Field Comparisons : Deploy eddy covariance towers in ecosystems (e.g., tropical rainforests) to collect real-time emission data; compare with PCEEA predictions using metrics like mean bias (M) and R² .

- Cross-Model Analysis : Benchmark PCEEA against detailed canopy-environment models (e.g., G06 algorithms) to identify systemic biases .

Q. Integration Framework :

Preprocessing : Aggregate climate data (temperature, solar radiation) at ≤1-hour resolution to align with PCEEA’s temporal requirements .

Coupling : Embed PCEEA within CTMs like CMAQ (Community Multiscale Air Quality Model) using modular code blocks for γP/γT updates.

Validation : Compare CTM outputs with satellite-derived formaldehyde (HCHO) columns, a proxy for isoprene oxidation .

Sensitivity Testing : Isolate contributions of individual parameters (e.g., soil moisture vs. light) using Monte Carlo simulations .

Key Consideration : Document computational savings (e.g., 30% faster runtime vs. full canopy models) and quantify error propagation to final air quality indices .

How can researchers address the lack of soil moisture dependency in the standard PCEEA algorithm?

Q. Workaround Method :

- Hybrid Modeling : Merge PCEEA with soil-vegetation-atmosphere transfer (SVAT) models to dynamically adjust γLAI based on real-time soil moisture data .

- Proxy Variables : Use precipitation or drought indices (e.g., Palmer Drought Index) to manually weight γT in water-stressed regions.

- Collaborative Studies : Partner with hydrology teams to develop unified parameterizations, ensuring compatibility with MEGAN’s open-source framework .

What statistical approaches are recommended for analyzing uncertainty in PCEEA-based emission inventories?

Q. Uncertainty Quantification :

- Monte Carlo Simulations : Perturb input parameters (e.g., temperature, γP) within ±2σ of observed ranges to generate emission probability distributions .

- Global Sensitivity Analysis : Use Sobol indices to rank parameters by contribution to output variance (e.g., light > temperature > soil moisture) .

- Validation Metrics : Report normalized mean bias (NMB) and root mean square error (RMSE) alongside R² for transparency .

Q. Example :

| Parameter | Sobol Index (Rank) |

|---|---|

| Light (γP) | 0.62 (1) |

| Temperature (γT) | 0.28 (2) |

| Soil Moisture | 0.10 (3) |

What are the ethical and safety considerations when handling PCEEA (hydrochloride) in laboratory settings?

While PCEEA (hydrochloride) is primarily a computational construct, related chemical analogs (e.g., pyridoxine hydrochloride) require:

- Safety Protocols : Use fume hoods, gloves, and goggles when handling hydrochloride derivatives. Refer to SDS sheets for storage (-20°C) and solubility guidelines (e.g., DMSO, ethanol) .

- Ethical Compliance : Adhere to institutional review boards (IRBs) for studies involving biological systems .

- Data Integrity : Disclose conflicts of interest and cite primary sources to maintain reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.